molecular formula C15H14ClN3O4S B14955691 N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine

N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine

Cat. No.: B14955691
M. Wt: 367.8 g/mol
InChI Key: MKTOUWKKWPSIGF-UHFFFAOYSA-N
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Description

N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the thiazole ring, which is further linked to an acetyl group and two glycine residues. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-bromo-1-(3-chlorophenyl)ethanone with thiourea under reflux conditions in ethanol. This reaction yields 2-(3-chlorophenyl)-1,3-thiazole.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to form 2-(3-chlorophenyl)-1,3-thiazol-4-yl acetate.

    Coupling with Glycine: The acetylated thiazole is coupled with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine.

    Addition of Second Glycine Residue: The final step involves the addition of a second glycine residue to the compound using similar coupling conditions to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nitro groups, and solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-1,3-thiazole: A simpler thiazole derivative with similar biological activities.

    N-acetylglycine: A related compound with acetyl and glycine residues but lacking the thiazole ring.

    Thiazole-4-acetic acid: Another thiazole derivative with different substituents.

Uniqueness

N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine is unique due to its specific combination of a 3-chlorophenyl group, thiazole ring, and two glycine residues, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H14ClN3O4S

Molecular Weight

367.8 g/mol

IUPAC Name

2-[[2-[[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H14ClN3O4S/c16-10-3-1-2-9(4-10)15-19-11(8-24-15)5-12(20)17-6-13(21)18-7-14(22)23/h1-4,8H,5-7H2,(H,17,20)(H,18,21)(H,22,23)

InChI Key

MKTOUWKKWPSIGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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